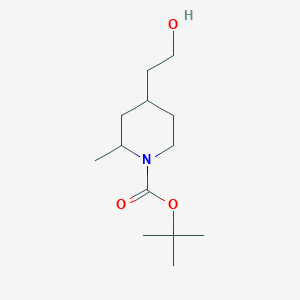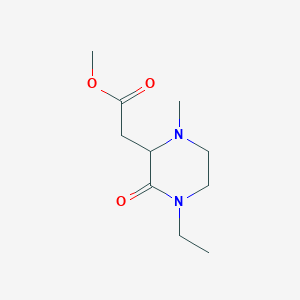
Methyl 4-ethyl-1-methyl-3-oxo-2-piperazineacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-ethyl-1-methyl-3-oxo-2-piperazineacetate is a chemical compound with a piperazine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both ester and ketone functional groups within the molecule allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethyl-1-methyl-3-oxo-2-piperazineacetate typically involves the reaction of ethyl acetoacetate with methylamine under controlled conditions. The reaction proceeds through a series of steps including condensation, cyclization, and esterification. The general reaction conditions involve the use of a solvent such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-1-methyl-3-oxo-2-piperazineacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Methyl 4-ethyl-1-methyl-3-oxo-2-piperazineacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-ethyl-1-methyl-3-oxo-2-piperazineacetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-ethyl-1-methyl-3-oxo-2-piperazinecarboxylate
- Ethyl 4-ethyl-1-methyl-3-oxo-2-piperazineacetate
- Methyl 4-ethyl-1-methyl-3-oxo-2-piperazinepropionate
Uniqueness
Methyl 4-ethyl-1-methyl-3-oxo-2-piperazineacetate is unique due to its specific combination of functional groups and the piperazine ring structure. This combination allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
534603-24-2 |
|---|---|
Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 2-(4-ethyl-1-methyl-3-oxopiperazin-2-yl)acetate |
InChI |
InChI=1S/C10H18N2O3/c1-4-12-6-5-11(2)8(10(12)14)7-9(13)15-3/h8H,4-7H2,1-3H3 |
InChI Key |
GOOHFJJQHAKQAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(C(C1=O)CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


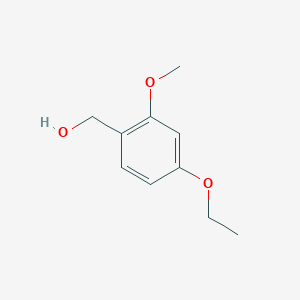
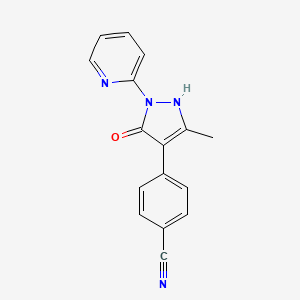
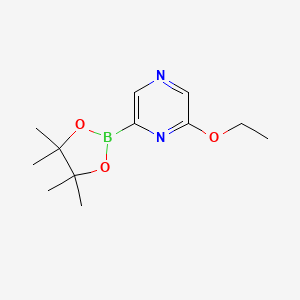
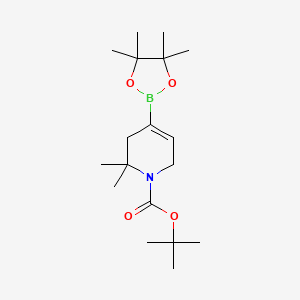
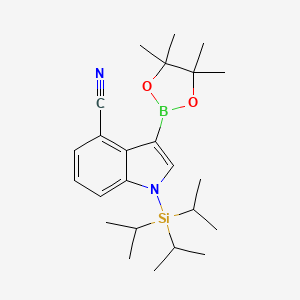
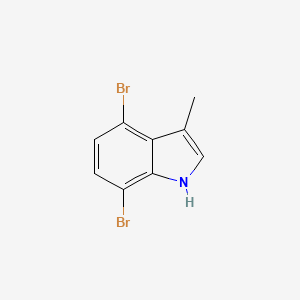
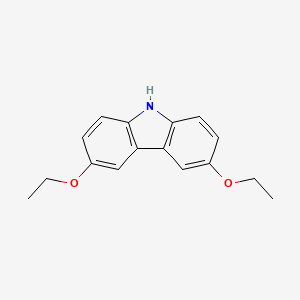

![6-Benzo[b]thien-3-yl-2,3,4,5-tetrahydro-3-methylpyridine](/img/structure/B13933388.png)
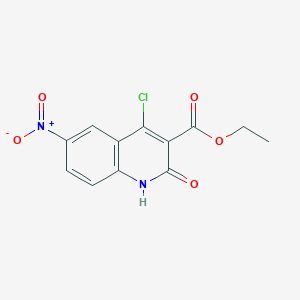
![2-[2-Chloro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]ethynyl-tri(propan-2-yl)silane](/img/structure/B13933403.png)
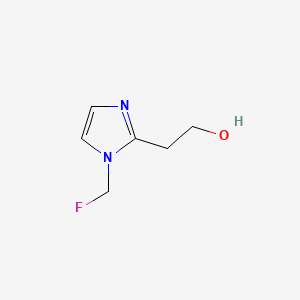
![tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane](/img/structure/B13933408.png)
